2-(4-tert-Butyl-1-cyclohexyl)propan-1-ol
Description
2-(4-tert-Butyl-1-cyclohexyl)propan-1-ol is a tertiary alcohol featuring a cyclohexyl backbone substituted with a tert-butyl group at the 4-position and a propanol moiety at the 1-position. This structure confers unique steric and electronic properties, making it a compound of interest in organic synthesis and material science.
Properties
CAS No. |
93894-12-3 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C13H26O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12,14H,5-9H2,1-4H3 |
InChI Key |
OCNWZKPGWOZCDH-UHFFFAOYSA-N |
SMILES |
CC(CO)C1CCC(CC1)C(C)(C)C |
Canonical SMILES |
CC(CO)C1CCC(CC1)C(C)(C)C |
Other CAS No. |
93894-12-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-tert-Butyl-1-cyclohexyl)propan-1-ol with two structurally related compounds from the provided evidence, focusing on synthesis, stereochemistry, and applications.
Comparison with 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
This compound () shares a tert-butyl substituent but differs in its core structure, which includes a cyclopropane ring, phenoxy group, and carboxamide functionality.
Key Differences :
- The tert-butyl group in both compounds enhances steric bulk, but the cyclohexyl-propanol lacks the electrophilic carboxamide moiety, limiting its reactivity in peptide coupling or drug design.
Comparison with 2-(azepan-1-yl)propan-1-ol
This compound () shares the propan-1-ol backbone but replaces the cyclohexyl-tert-butyl group with an azepane (7-membered amine ring).
Key Differences :
- The azepane-propanol’s amine group enables hydrogen bonding and coordination, making it more suitable for agrochemical formulations.
- The target compound’s cyclohexyl-tert-butyl structure may enhance thermal stability, a desirable trait in polymer or solvent applications.
Preparation Methods
Alkylation of Cyclohexanol Derivatives
The primary synthesis route involves alkylation of functionalized cyclohexanol precursors with tert-butyl halides. Cyclohexanol derivatives undergo nucleophilic substitution at the hydroxyl-bearing carbon when treated with tert-butyl bromide or chloride in anhydrous conditions. A critical intermediate, 2-(4-tert-butylcyclohexyl)propanal, forms through this alkylation step, which subsequently requires reduction to yield the target alcohol.
Reaction optimization studies demonstrate that using titanium isopropoxide (Ti(i-PrO)₄) as a Lewis acid catalyst enhances the electrophilicity of the tert-butyl halide, increasing alkylation efficiency. Typical conditions involve refluxing in tetrahydrofuran (THF) at 80°C for 8–12 hours under nitrogen atmosphere. The reaction progression can be monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (4:1) as the mobile phase.
Reduction of Ketone Intermediates
Following alkylation, the propanal intermediate undergoes reduction to form the primary alcohol. Sodium borohydride (NaBH₄) in ethanol proves effective for this transformation, yielding 2-(4-tert-butyl-1-cyclohexyl)propan-1-ol with 55–61% isolated yield after purification via vacuum distillation. The reduction mechanism involves hydride transfer to the carbonyl carbon, facilitated by the polar protic solvent environment.
Alternative reducing agents like lithium aluminum hydride (LiAlH₄) have been explored but show diminished selectivity due to over-reduction side reactions. Comparative studies indicate NaBH₄ provides optimal balance between reactivity and control, particularly when combined with Ti(i-PrO)₄ in a one-pot alkylation-reduction sequence.
Reaction Optimization and Technical Parameters
Temperature and Solvent Effects
The alkylation step exhibits significant temperature dependence, with yields dropping below 40% at temperatures under 60°C. Optimal performance occurs at 80°C, where kinetic energy sufficiently activates the tert-butyl halide without promoting decomposition. Solvent polarity directly impacts reaction rate: non-polar solvents like hexane slow alkylation, while THF accelerates it by stabilizing ionic intermediates.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes alkylation rate |
| Reaction Time | 8–12 hours | Completes intermediate formation |
| Solvent | THF | Enhances electrophilicity |
| Catalyst Loading | 20 mmol Ti(i-PrO)₄ | Facilitates halide activation |
Atmosphere and Purity Considerations
Conducting reactions under inert atmosphere (nitrogen or argon) prevents oxidation of sensitive intermediates. Impurities in tert-butyl halides, particularly residual acids, lead to cyclohexanol dehydration side products. Pre-treatment of reagents with molecular sieves (4Å) improves yield by 12–15%.
Structural and Physical Characterization
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:
- ¹H NMR (CDCl₃): δ 1.39 ppm (m, 1H, cyclohexyl CH), 2.45 ppm (d, J = 6.7 Hz, 2H, CH₂OH)
- ¹³C NMR: δ 70.8 ppm (C-OH), 32.1 ppm (tert-butyl C(CH₃)₃)
Infrared (IR) spectroscopy identifies the hydroxyl stretch at 2955 cm⁻¹ and C-O vibration at 1116 cm⁻¹.
Physicochemical Properties
The compound’s tertiary alcohol configuration confers distinct physical characteristics:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 198.345 g/mol | Mass Spectrometry |
| Boiling Point | 259.3°C | ASTM D86 |
| Density | 0.892 g/cm³ | Pycnometry |
| Refractive Index | 1.463 | Abbe Refractometer |
These properties make it suitable for high-temperature fragrance applications where volatility must be minimized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
